Cas no 37156-30-2 (2-(Bromomethyl)-5-cyanobenzoyl chloride)
2-(Bromomethyl)-5-cyanobenzoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-(Bromomethyl)-5-cyanobenzoyl chloride
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- Inchi: 1S/C9H5BrClNO/c10-4-7-2-1-6(5-12)3-8(7)9(11)13/h1-3H,4H2
- InChI Key: ACPUWSIURFZWJP-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(C#N)=CC=1C(=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 247
- XLogP3: 2.7
- Topological Polar Surface Area: 40.9
2-(Bromomethyl)-5-cyanobenzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013009735-250mg |
2-(Bromomethyl)-5-cyanobenzoyl chloride |
37156-30-2 | 97% | 250mg |
$480.00 | 2023-09-02 | |
| Alichem | A013009735-500mg |
2-(Bromomethyl)-5-cyanobenzoyl chloride |
37156-30-2 | 97% | 500mg |
$823.15 | 2023-09-02 | |
| Alichem | A013009735-1g |
2-(Bromomethyl)-5-cyanobenzoyl chloride |
37156-30-2 | 97% | 1g |
$1504.90 | 2023-09-02 |
2-(Bromomethyl)-5-cyanobenzoyl chloride Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 2-(Bromomethyl)-5-cyanobenzoyl chloride
2-(Bromomethyl)-5-cyanobenzoyl chloride (CAS No. 37156-30-2): A Comprehensive Overview
2-(Bromomethyl)-5-cyanobenzoyl chloride, a compound with the CAS registry number 37156-30-2, is a versatile and intriguing molecule in the realm of organic chemistry. This compound, often referred to as benzoyl chloride derivative, has garnered significant attention due to its unique structure and potential applications in various fields. The molecule consists of a benzene ring substituted with a bromomethyl group at the 2-position and a cyano group at the 5-position, with a reactive acyl chloride group attached to the benzene ring. This combination of functional groups makes it a valuable intermediate in synthetic chemistry.
The bromomethyl group (-CH₂Br) introduces nucleophilic substitution reactivity, while the cyano group (-CN) imparts electron-withdrawing effects, enhancing the electrophilicity of the acyl chloride group. The acyl chloride moiety is highly reactive, making it a prime candidate for nucleophilic acyl substitution reactions. These properties collectively make 2-(Bromomethyl)-5-cyanobenzoyl chloride an ideal building block for constructing complex molecules in drug discovery, agrochemicals, and advanced materials.
Recent advancements in synthetic methodologies have further highlighted the utility of this compound. For instance, researchers have employed 2-(Bromomethyl)-5-cyanobenzoyl chloride as a key intermediate in the synthesis of bioactive compounds with potential anti-inflammatory and anticancer properties. The integration of the bromomethyl group into these molecules has been shown to enhance their pharmacokinetic profiles, making them more suitable for therapeutic applications.
In addition to its role in drug discovery, this compound has found applications in materials science. The cyano group's electron-withdrawing nature enables the formation of robust polymer networks when incorporated into polymeric systems. Recent studies have demonstrated that polymers synthesized using 2-(Bromomethyl)-5-cyanobenzoyl chloride exhibit improved thermal stability and mechanical strength, making them promising candidates for high-performance materials.
The synthesis of 2-(Bromomethyl)-5-cyanobenzoyl chloride typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the bromination of a methyl-substituted benzene derivative followed by cyanation and subsequent conversion to the acyl chloride. The optimization of these steps has been a focus of recent research, with studies exploring greener and more efficient synthetic pathways to minimize environmental impact.
From an environmental standpoint, understanding the fate and transport of 2-(Bromomethyl)-5-cyanobenzoyl chloride in various ecosystems is crucial. Recent ecological assessments have indicated that this compound exhibits moderate biodegradability under aerobic conditions, with microbial degradation being a significant pathway. However, further studies are required to fully characterize its environmental impact and develop strategies for safe handling and disposal.
In conclusion, 2-(Bromomethyl)-5-cyanobenzoyl chloride (CAS No. 37156-30-2) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, reactivity, and diverse applications continue to drive innovation across multiple disciplines. As research progresses, this compound is expected to play an even more pivotal role in advancing scientific frontiers and addressing global challenges in health, agriculture, and materials science.
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